molecular formula C11H20N4 B8684549 2-ethyl-5-(2-pyrrolidin-1-ylethyl)pyrazol-3-amine

2-ethyl-5-(2-pyrrolidin-1-ylethyl)pyrazol-3-amine

Cat. No.: B8684549
M. Wt: 208.30 g/mol
InChI Key: BNFBZXVAVRBANV-UHFFFAOYSA-N
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Description

2-ethyl-5-(2-pyrrolidin-1-ylethyl)pyrazol-3-amine is a complex organic compound that features a pyrazole ring substituted with an ethyl group and a pyrrolidinyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-5-(2-pyrrolidin-1-ylethyl)pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Substitution with Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.

    Introduction of Pyrrolidinyl Ethyl Group: The pyrrolidinyl ethyl group can be added through a nucleophilic substitution reaction using a pyrrolidine derivative and an appropriate leaving group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-5-(2-pyrrolidin-1-ylethyl)pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrrolidinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the pyrazole ring or pyrrolidinyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-ethyl-5-(2-pyrrolidin-1-ylethyl)pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethyl-5-(2-pyrrolidin-1-ylethyl)pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-[2-(1-pyrrolidinyl)ethyl]-1H-indole: Similar structure but with an indole ring instead of a pyrazole ring.

    1-ethyl-3-[2-(1-pyrrolidinyl)ethyl]-1H-pyrrole: Similar structure but with a pyrrole ring instead of a pyrazole ring.

Uniqueness

2-ethyl-5-(2-pyrrolidin-1-ylethyl)pyrazol-3-amine is unique due to the presence of both the pyrazole ring and the pyrrolidinyl ethyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H20N4

Molecular Weight

208.30 g/mol

IUPAC Name

2-ethyl-5-(2-pyrrolidin-1-ylethyl)pyrazol-3-amine

InChI

InChI=1S/C11H20N4/c1-2-15-11(12)9-10(13-15)5-8-14-6-3-4-7-14/h9H,2-8,12H2,1H3

InChI Key

BNFBZXVAVRBANV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)CCN2CCCC2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-ethyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazol-5-amine (600 mg, 1.784 mmol) in tetrahydrofuran (8 mL) cooled with water-ice bath was added a solution of 2M LAH (1.0 mL, 2.00 mmol) solution dropwise, and the reaction mixture was stirred for 5 h at rt and 30 min at 50 degree. The reaction mixture was carefully quenched with methanol followed by water and concentrated. The residue was washed with DCM/methanol 5 times. The extract was concentrated and the residue was purified using HPLC under the basic conditions to give 220 mg of product. MS: (M+H)+=208.7. 1H NMR (400 MHz, CHLOROFORM-d) ppm 1.37 (t, J=7.2 Hz, 3H), 1.79 (m, 4H), 2.56 (m, 4H), 2.71 (m, 2H), 3.42 (m, 2H), 3.94 (q, J=7.2 Hz, 2H), 5.40 (s, 1H).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

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